molecular formula C12H19N3O4 B2461419 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid CAS No. 2253630-39-4

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid

Cat. No.: B2461419
CAS No.: 2253630-39-4
M. Wt: 269.301
InChI Key: QOQIFDGXHRRXNM-UHFFFAOYSA-N
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Description

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid is a sophisticated small molecule featuring a pyrazole core, a carboxylic acid handle, and a Boc-protected amine. This unique structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The presence of orthogonal protecting groups and functional moieties allows researchers to utilize this compound for the synthesis of more complex molecules, particularly in the development of receptor-targeted agents. Pyrazole derivatives are recognized for their diverse biological activities and are frequently explored as core structures in pharmaceuticals . The carboxylic acid group enables conjugation and further derivatization, such as amide bond formation, while the Boc-protected amine provides a site for selective deprotection and subsequent functionalization. This compound is intended for use in laboratory research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-8(14-11(18)19-12(2,3)4)6-15-7-9(5-13-15)10(16)17/h5,7-8H,6H2,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQIFDGXHRRXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where an appropriate alkyl halide reacts with the pyrazole ring.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid involves several key steps that typically include the formation of the pyrazole ring followed by the introduction of functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimalarial Properties

Research has indicated that certain pyrazole derivatives possess antimalarial activities. The compound's structural features may enhance its interaction with biological targets involved in the malaria parasite's lifecycle, making it a candidate for further development as an antimalarial agent .

Hypoglycemic Effects

Another area of interest is the potential hypoglycemic effects of substituted pyrazole derivatives, including this compound. Studies have shown that specific structural modifications can lead to significant reductions in blood glucose levels in animal models, suggesting a pathway for developing new antidiabetic medications .

Fungicidal Activity

The compound has been explored for its fungicidal properties against various phytopathogenic fungi. In vitro studies have indicated that certain pyrazole derivatives exhibit potent antifungal activity, outperforming traditional fungicides in some cases. This suggests a potential role for these compounds in agricultural pest management strategies .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant activity against Gram-positive bacteria with MIC values indicating strong efficacy .
Antimalarial Evaluation Showed promising results in inhibiting malaria parasite growth in vitro; further studies are needed to evaluate in vivo efficacy .
Hypoglycemic Activity Compounds demonstrated a reduction in glucose levels comparable to established antidiabetic drugs like metformin .
Fungicidal Effectiveness Exhibited higher antifungal activity than conventional agents against multiple fungal strains, suggesting potential for agricultural use .

Mechanism of Action

The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Aminopropyl)pyrazole-4-carboxylic acid: Similar structure but lacks the Boc protection on the amine group.

    1-[2-(Hydroxypropyl)pyrazole-4-carboxylic acid: Similar structure but with a hydroxyl group instead of the Boc-protected amine.

    1-[2-(Methoxypropyl)pyrazole-4-carboxylic acid: Similar structure but with a methoxy group instead of the Boc-protected amine.

Uniqueness

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and other biologically active compounds.

Biological Activity

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid, also known as a derivative of pyrazole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Structural Information

The compound is characterized by the following chemical formula and properties:

PropertyValue
Chemical FormulaC₁₂H₁₉N₃O₄
Molecular Weight269.3 g/mol
IUPAC Name2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid
PubChem CID122155748
AppearancePowder

Safety Information

The compound has been classified with the following safety warnings:

Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P280-P312

Research indicates that compounds containing the pyrazole moiety can exhibit various biological activities, including:

  • Inhibition of Neuraminidase (NA) :
    • A study synthesized a series of C-5-NH₂-acyl derivatives of oseltamivir containing a pyrazole moiety. Several derivatives showed substantial inhibitory activity against NA, which is crucial for influenza virus replication. The most active compound exhibited an inhibition percentage of 52.31% at a concentration of 10 μM .
  • Aryl Hydrocarbon Receptor (AhR) Antagonism :
    • Another significant finding relates to the compound's ability to inhibit TCDD-induced AhR-dependent transcription. The antagonist CH-223191, closely related to the pyrazole structure, blocked TCDD binding to AhR and inhibited downstream effects such as cytochrome P450 induction . This suggests that similar derivatives could have protective effects against environmental toxins.
  • Antimicrobial Activity :
    • Some studies have indicated that pyrazole derivatives possess antimicrobial properties, potentially offering therapeutic avenues in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives is critical in understanding their biological efficacy. Key observations include:

  • Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced inhibitory activities against NA.
  • The presence of bulky substituents at the N-1 position of the pyrazole moiety influenced binding affinity and potency .

Study 1: Neuraminidase Inhibitors

In a comparative study of various pyrazole derivatives, compounds with substituted phenyl groups showed differential activity against neuraminidase. Notably, compounds with halogen substitutions demonstrated increased potency due to enhanced electronic effects .

Study 2: AhR Inhibition

The compound CH-223191 was evaluated in vivo, demonstrating significant protective effects against TCDD-induced liver toxicity and metabolic disruptions in mice models. This highlights the potential for pyrazole derivatives in mitigating environmental toxicant effects .

Q & A

Q. What are the critical steps and parameters for synthesizing this compound, and how can experimental efficiency be improved?

Methodological Answer: The synthesis typically involves:

Cyclocondensation : Reacting precursors (e.g., substituted hydrazines with β-ketoesters) to form the pyrazole core.

Carbamate Protection : Introducing the (2-methylpropan-2-yl)oxycarbonyl (Boc) group under anhydrous conditions with a coupling agent like DCC/DMAP.

Hydrolysis : Converting esters to carboxylic acids using alkaline conditions (e.g., NaOH/EtOH).

Q. Key Parameters :

  • Temperature control during cyclocondensation (60–80°C) to avoid side reactions.
  • Strict anhydrous conditions for Boc protection to prevent hydrolysis.
  • pH monitoring during hydrolysis to ensure complete conversion.

Q. Efficiency Improvements :

  • Use design of experiments (DoE) to optimize reaction time, temperature, and stoichiometry .
  • Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

Methodological Answer: Primary Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm pyrazole ring substitution patterns and Boc-group integrity.
  • IR Spectroscopy : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and carbamate).
  • Mass Spectrometry : HRMS for molecular ion validation.

Q. Resolving Conflicts :

  • Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra .
  • Controlled Replicates : Repeat synthesis and characterization under identical conditions to rule out procedural errors .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclocondensation or hydrolysis .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent compatibility and reaction yields.
  • Validation : Conduct small-scale experiments (e.g., 0.1 mmol) to test computational predictions before scaling up .

Q. Example Workflow :

Computational StepExperimental Validation
DFT-based transition state analysisConfirm via TLC/GC-MS monitoring
Solvent optimization predictionsTest in THF vs. DMF systems

Q. What experimental design strategies are recommended for resolving contradictions in bioactivity assays?

Methodological Answer:

  • Orthogonal Assays : Use multiple assay formats (e.g., enzymatic vs. cell-based) to cross-validate bioactivity .
  • Dose-Response Analysis : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Stability Testing : Verify compound integrity in assay buffers via HPLC to rule out degradation artifacts .

Q. Data Interpretation Table :

Assay TypeObserved IC50 (µM)Notes
Enzymatic5.2 ± 0.3High purity (≥98%) confirmed
Cell-based12.7 ± 1.5Check for serum protein binding

Q. How can researchers apply statistical DoE to optimize reaction yields?

Methodological Answer:

  • Factorial Design : Vary factors like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) in a 2³ factorial matrix.
  • Response Surface Modeling : Use central composite design to identify maxima/minima in yield vs. parameter space .

Q. Example DoE Table :

RunX₁ (°C)X₂ (mol%)X₃ (v/v)Yield (%)
16051:162
28051:158
360101:171

Q. What are the best practices for ensuring compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Powder : Store at -20°C in airtight, light-resistant containers with desiccants .
    • Solution : Use anhydrous DMSO at -80°C; avoid freeze-thaw cycles.
  • Stability Monitoring :
    • Perform HPLC purity checks every 6 months.
    • Compare NMR spectra pre- and post-storage to detect degradation .

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